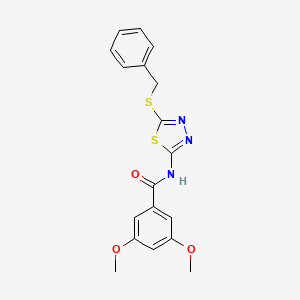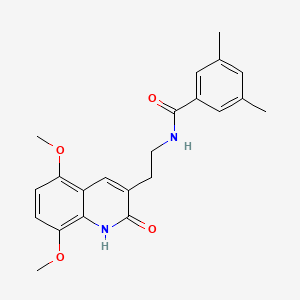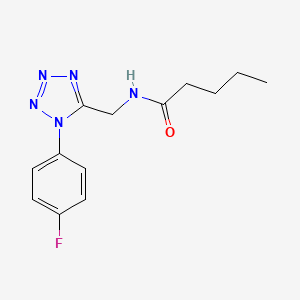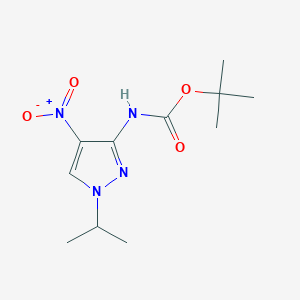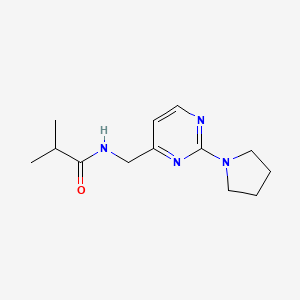
N-((2-(ピロリジン-1-イル)ピリミジン-4-イル)メチル)イソブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is a compound that features a pyrrolidine ring attached to a pyrimidine core, with an isobutyramide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
科学的研究の応用
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including those involving the vanilloid receptor and insulin-like growth factor 1 receptor.
Biological Studies: Its antioxidative and antibacterial properties have been explored, along with its effects on the cell cycle.
作用機序
Target of Action
The primary targets of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide are vanilloid receptor 1 and insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes. For instance, the vanilloid receptor 1 is involved in pain perception, while the insulin-like growth factor 1 receptor is crucial for growth and development .
Mode of Action
This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . As an antagonist, it binds to the vanilloid receptor 1 and prevents its activation, thereby inhibiting the transmission of pain signals. As a modulator of the insulin-like growth factor 1 receptor, it can alter the receptor’s activity, influencing growth and development processes .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its multiple targets and the wide range of enzymes it can inhibit. It has been reported to have antioxidative and antibacterial properties . Additionally, it can influence the cell cycle , which could have implications for cell growth and proliferation.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method includes the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid, pyrrolidine, and 2-chloropyrimidine . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications on the pyrimidine or pyrrolidine rings.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
Uniqueness
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and its diverse range of biological effects make it a compound of significant interest in scientific research.
特性
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)12(18)15-9-11-5-6-14-13(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBPQHFBOHKSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
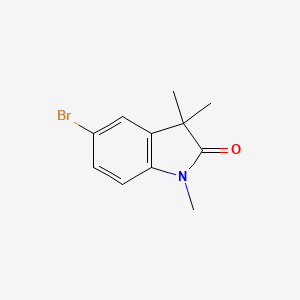
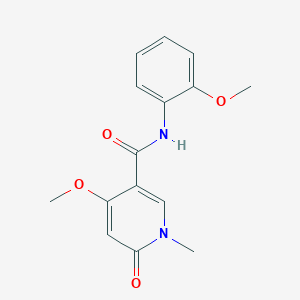
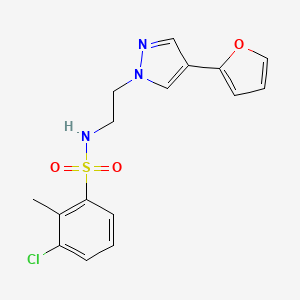
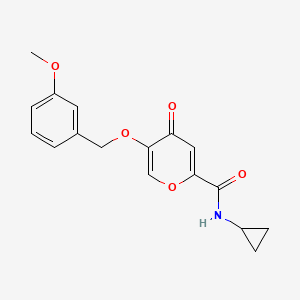
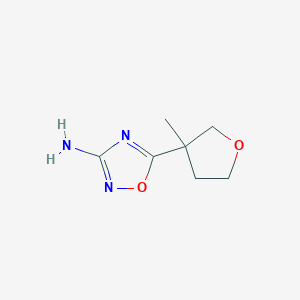
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
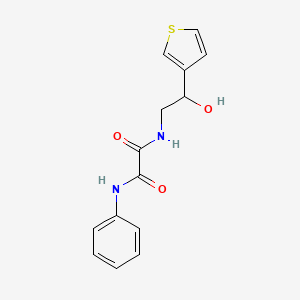
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
